

Managing steric hindrance from 2'-O-protecting groups in RNA synthesis.

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Compound of Interest

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Technical Support Center: Managing Steric Hindrance in RNA Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 2'-O-protecting groups during solid-phase RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of RNA synthesis, and why is it a concern?

A1: In RNA synthesis, a protecting group is attached to the 2'-hydroxyl (2'-OH) group of the ribose sugar to prevent unwanted side reactions. Steric hindrance occurs when this 2'-O-protecting group is bulky, physically obstructing the incoming phosphoramidite monomer from efficiently coupling to the growing RNA chain.^[1] This can lead to lower coupling efficiencies, resulting in a higher proportion of shorter, incomplete RNA sequences (failure sequences) and reduced overall yield of the desired full-length product.^{[2][3]}

Q2: Which are the most common 2'-O-protecting groups, and how do they compare in terms of steric bulk?

A2: The most prevalent 2'-O-protecting groups are silyl ethers. Key examples include:

- TBDMS (tert-butyldimethylsilyl): This is a widely used and cost-effective protecting group. However, its bulkiness can lead to steric hindrance, especially when synthesizing long RNA strands.[1][2]
- TOM (tri-iso-propylsilyloxymethyl): This group features a spacer between the silyl group and the 2'-oxygen, which moves the bulky silyl moiety further from the reaction center.[1][2] This design reduces steric hindrance, leading to higher coupling efficiencies compared to TBDMS, particularly for longer oligonucleotides.[1][4][5][6]
- ACE (bis(2-acetoxyethoxy)methyl): This orthoester-based protecting group is part of a chemistry that often results in faster coupling rates and higher yields.[2][7]
- CEM (2-cyanoethoxymethyl): This is an achiral protecting group designed to have low steric hindrance, aiming for coupling efficiencies comparable to DNA synthesis.[8][9]

Q3: How does the choice of 2'-O-protecting group affect coupling times?

A3: Bulky protecting groups necessitate longer coupling times to achieve acceptable coupling efficiencies.[2] For instance, syntheses using TBDMS-protected monomers often require coupling times of up to 6 minutes or even longer.[1][2] In contrast, less sterically hindered groups like TOM can achieve high coupling yields with shorter coupling times, sometimes approaching those used in DNA synthesis.[6] Some advanced protecting groups, such as those used in 2'-ACE chemistry, are reported to have even faster coupling rates.[7]

Q4: Can the 2'-O-protecting group migrate during synthesis?

A4: Yes, under certain conditions, some protecting groups can migrate from the 2'-OH to the 3'-OH position. This is a significant issue as it can lead to the formation of non-biological 2'-5' phosphodiester linkages instead of the natural 3'-5' linkages.[2][4] The acetal structure of the TOM protecting group, for example, is designed to be stable under basic and weakly acidic conditions, preventing this migration.[6]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution(s)
Low coupling efficiency / High n-1 impurity	Steric hindrance from a bulky 2'-O-protecting group (e.g., TBDMS).	<p>1. Increase Coupling Time: Extend the coupling step duration to allow more time for the reaction to proceed to completion. For TBDMS, coupling times of 6 minutes or longer may be necessary.[1][2]</p> <p>2. Use a More Powerful Activator: Switch from standard activators like 1H-tetrazole to more potent ones such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[10][11] This can enhance the reaction rate.</p> <p>3. Switch to a Less Bulky Protecting Group: Consider using phosphoramidites with less sterically demanding 2'-O-protecting groups like TOM or those used in ACE chemistry, which are known to improve coupling efficiency.[1][4][5][7]</p>
Chain cleavage during deprotection	Premature removal of the 2'-O-silyl group.	<p>1. Modify Deprotection Conditions: When using standard base protecting groups with TBDMS, avoid using only aqueous ammonia for deprotection as it can cause significant loss of the silyl group. A mixture of ammonium hydroxide and ethanol (e.g., 3:1) at 55°C is a milder alternative that minimizes chain cleavage.[12]</p>

2. Use Base-Labile Protecting

Groups for Nucleobases:

Employing base-labile protecting groups on the nucleobases allows for milder deprotection conditions, which helps preserve the integrity of the 2'-O-silyl group until the final deprotection step.[\[12\]](#)

1. Ensure Anhydrous

Conditions for Fluoride

Reagents: Reagents like tetrabutylammonium fluoride (TBAF) are sensitive to water, which can significantly reduce their effectiveness, particularly for desilylating pyrimidines.[\[13\]](#)

[\[14\]](#) Ensure that the TBAF solution and solvents like DMSO are anhydrous.[\[10\]](#)[\[14\]](#)

2. Optimize Deprotection Time and Temperature: For TBDMS removal, heating with a reagent like triethylamine trihydrofluoride (TEA·3HF) at 65°C for 2.5 hours is a common protocol.[\[10\]](#)

Insufficient time or temperature can lead to incomplete deprotection. 3. Consider

Alternative Deprotection

Cocktails: Neat TEA·3HF or buffered TEA·3HF cocktails

have become more common

and can be more effective than TBAF for removing silyl

groups.[\[15\]](#)

Incomplete removal of the 2'-O-protecting group

Ineffective deprotection reagent or conditions.

Formation of 2'-5' phosphodiester linkages

Migration of the 2'-O-protecting group to the 3'-OH position.

1. Use a Migration-Resistant Protecting Group: Select a 2'-O-protecting group with a structure that prevents migration, such as the acetal-based TOM group.[\[4\]](#)[\[6\]](#)

Quantitative Data Summary

Table 1: Comparison of Coupling Efficiencies for Different 2'-O-Protecting Groups

2'-O-Protecting Group	Average Stepwise Coupling Efficiency (%)	Oligonucleotide Length	Reference
TBDMS	~98% (can be lower)	Varies	[11]
TOM	>99%	20mer	[1]
ACE	>99%	>100 bases	[7]
CEM	High (comparable to DNA synthesis)	110mer	[8] [9]

Note: Coupling efficiencies are highly dependent on synthesis conditions, including activator, coupling time, and the specific sequence.

Table 2: Estimated Crude Purity for a 100mer RNA Oligonucleotide

2'-O-Protecting Group	Estimated Crude Purity (%)
TBDMS	27%
TOM	33%

Data extrapolated from the synthesis of a 20mer. This highlights how small differences in coupling efficiency are amplified during the synthesis of long oligonucleotides.[\[1\]](#)

Experimental Protocols

Protocol 1: Standard Solid-Phase RNA Synthesis Cycle (TBDMS Chemistry)

- **Deblocking:** Removal of the 5'-dimethoxytrityl (DMT) group using an acid (e.g., dichloroacetic acid in dichloromethane).
- **Coupling:** Activation of the phosphoramidite monomer (e.g., with 0.25M ETT) and its subsequent coupling to the 5'-hydroxyl group of the support-bound oligonucleotide. A coupling time of 6 minutes is typically used for TBDMS-protected RNA monomers.[\[1\]](#)
- **Capping:** Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutants in subsequent cycles. tert-Butylphenoxyacetic anhydride is often used instead of acetic anhydride.[\[2\]](#)
- **Oxidation:** Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine and water in pyridine/THF).

Protocol 2: Cleavage and Deprotection for TBDMS-Protected RNA

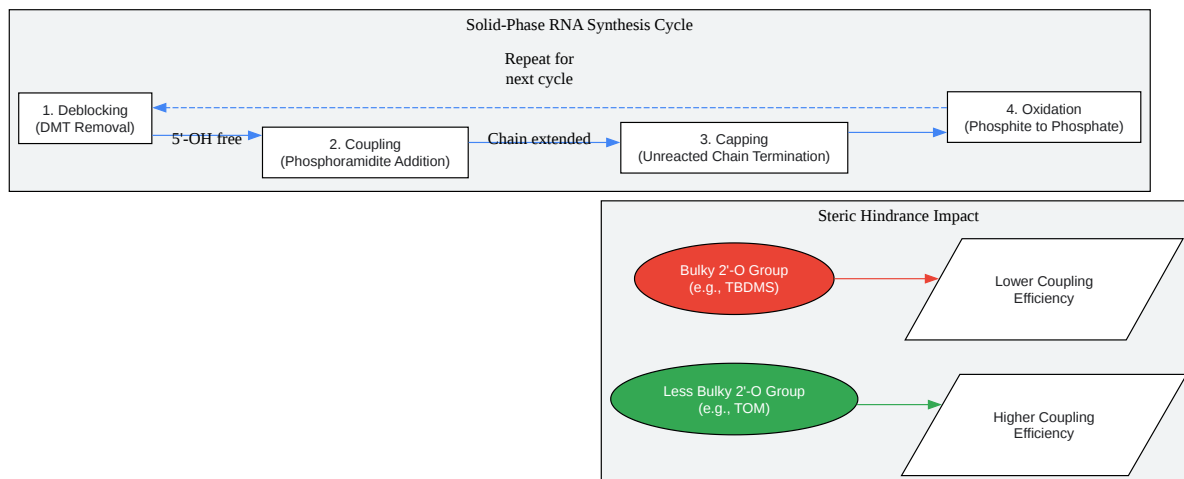
- **Cleavage from Support & Base Deprotection:**
 - Treat the solid support with a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1 v/v).[\[15\]](#)
 - Incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups (e.g., acetyl, benzoyl).[\[1\]](#)[\[10\]](#)
 - Evaporate the solution to dryness.
- **2'-O-TBDMS Group Removal (Desilylation):**
 - Dissolve the dried oligonucleotide in anhydrous dimethyl sulfoxide (DMSO) (e.g., 115 µL). Gentle heating at 65°C may be required.[\[10\]](#)
 - Add triethylamine (TEA) (e.g., 60 µL) and mix.

- Add triethylamine trihydrofluoride (TEA·3HF) (e.g., 75 μ L).[10]
- Heat the mixture at 65°C for 2.5 hours.[10]
- Quench the reaction by adding a suitable quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) and proceed to purification.[10]

Protocol 3: Deprotection for TOM-Protected RNA

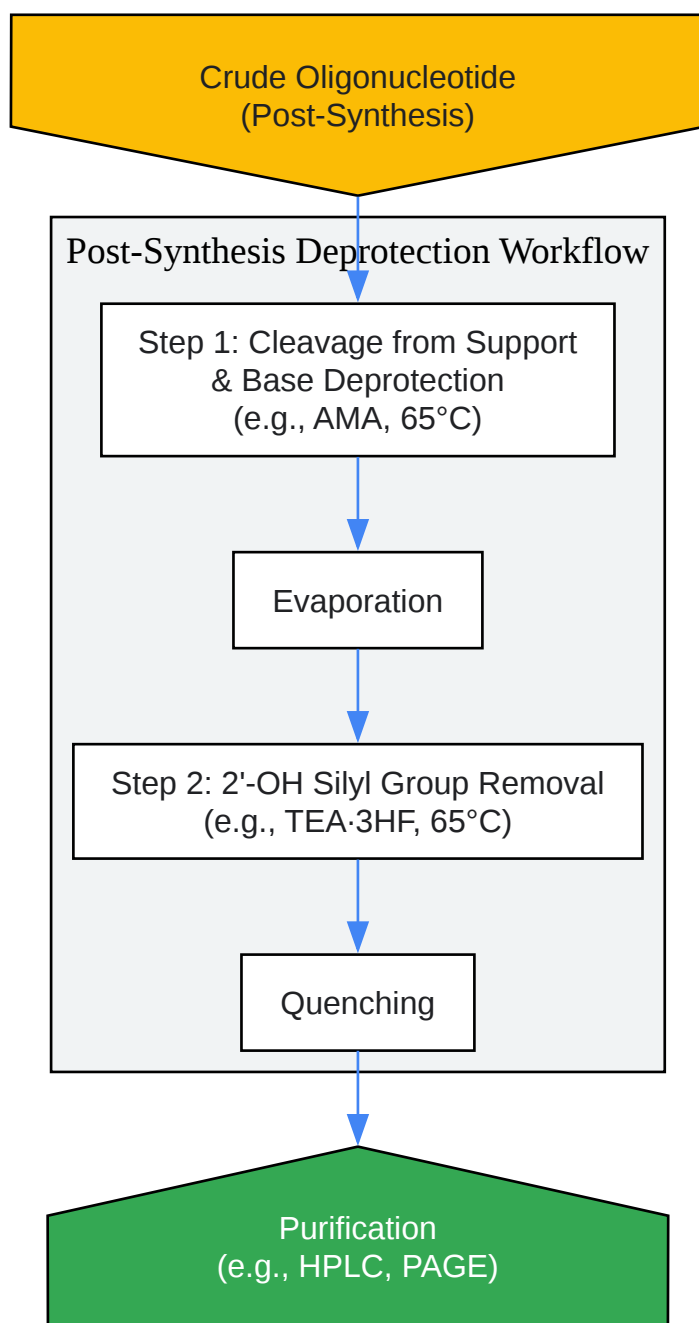
- Cleavage and Deprotection:
 - Treat the support-bound oligonucleotide with a mixture of 10M methylamine in ethanol/water (1:1).[2]
 - Allow the reaction to proceed at room temperature. This single step cleaves the oligo from the support and removes base-protecting groups.[4][5]
- 2'-O-TOM Group Removal:
 - After evaporation, the TOM group is typically removed using a fluoride source like TBAF in THF.[2]

Visualizations



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Caption: Workflow of RNA synthesis and the impact of steric hindrance.



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Caption: Standard deprotection workflow for silyl-protected RNA.

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References

- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2'-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical synthesis of oligoribonucleotides with 2'-O-(2-cyanoethoxymethyl)-protected phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. academic.oup.com [academic.oup.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. glenresearch.com [glenresearch.com]
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